Monomethyl phthalate-d4

Description

BenchChem offers high-quality Monomethyl phthalate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monomethyl phthalate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

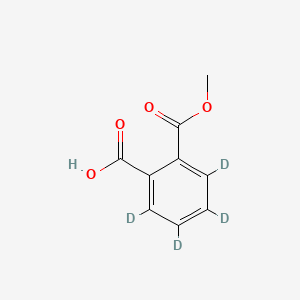

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSWIPFHMKRAT-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858103 | |

| Record name | 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276197-40-0 | |

| Record name | 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Monomethyl Phthalate-d4: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological pathways of Monomethyl phthalate-d4 (MMP-d4). Intended for researchers, scientists, and professionals in drug development and environmental health, this document details the critical role of MMP-d4 as an internal standard in the quantitative analysis of its non-deuterated counterpart, Monomethyl phthalate (B1215562) (MMP), a primary metabolite of Dimethyl phthalate (DMP).

Core Chemical and Physical Properties

Monomethyl phthalate-d4 is a deuterated analog of Monomethyl phthalate, where four hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Reference(s) |

| Chemical Name | 2-(Methoxycarbonyl)benzoic acid-d4 | [1] |

| Synonyms | Phthalic Acid, Mono-methyl Ester D4 (Phenyl D4), MMP-d4 | [2][3] |

| CAS Number | 1276197-40-0 | [2][3][4][5] |

| Unlabelled CAS Number | 4376-18-5 | [2][4][6] |

| Molecular Formula | C₉D₄H₄O₄ | [2][3][4][5] |

| Molecular Weight | 184.18 g/mol | [2][3][4] |

| Accurate Mass | 184.067 Da | [2][4] |

| Appearance | White to Off-White Solid | [3][7] |

| Purity | >95% (HPLC) | [2][4] |

| Melting Point | 84-86 °C | [7] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) (with sonication) | [7] |

| Storage | 2-8°C Refrigerator; Stock solutions: -20°C (1 month), -80°C (6 months) | [1][2][3] |

Synthesis and Application

While specific, detailed synthesis protocols for Monomethyl phthalate-d4 are proprietary to commercial suppliers, the general manufacturing process for phthalate monoesters involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohol.[2] For MMP-d4, this would involve a deuterated phthalic anhydride precursor.

The primary application of Monomethyl phthalate-d4 is as an internal standard for the accurate quantification of Monomethyl phthalate in biological and environmental samples.[1] Due to its widespread use as a plasticizer, Dimethyl phthalate is a common environmental contaminant, and its metabolite, MMP, is a key biomarker for assessing human exposure.[1][6][8] The use of a deuterated internal standard like MMP-d4 is crucial in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for sample matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[9]

Experimental Protocols

The following is a representative protocol for the quantification of Monomethyl phthalate in human urine using Monomethyl phthalate-d4 as an internal standard, based on established methodologies for phthalate analysis.[10][11][12]

1. Preparation of Standards and Solutions

-

Stock Solutions: Prepare individual stock solutions of MMP and MMP-d4 in a high-purity solvent like methanol.

-

Working Standard Solutions: Create a series of calibration standards by serially diluting the MMP stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of MMP-d4 at a fixed concentration (e.g., 1 µg/mL) in methanol.[7]

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Take a known volume of urine (e.g., 200 µL) and spike it with a precise amount of the MMP-d4 internal standard spiking solution.[10]

-

Enzymatic Deconjugation: To measure total MMP (free and glucuronidated), treat the urine sample with β-glucuronidase.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by purified water.[10]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering hydrophilic compounds.[10]

-

Elution: Elute the analytes (MMP and MMP-d4) with an organic solvent such as acetonitrile (B52724) or methanol.[10]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[10]

3. LC-MS/MS Analysis The following table outlines typical starting parameters for an LC-MS/MS method. These will require optimization for the specific instrumentation used.

| Parameter | Typical Condition | Reference(s) |

| LC System | UPLC or HPLC system | [12][13] |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) | [12][13] |

| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | [10][13] |

| Mobile Phase B | Acetonitrile or Methanol | [10][13] |

| Gradient | A linear gradient appropriate for separating MMP from other matrix components. | [11] |

| Flow Rate | 0.2 - 0.4 mL/min | [13] |

| Injection Volume | 5 - 10 µL | [10] |

| Ion Source | Electrospray Ionization (ESI), typically in negative mode | [10][13] |

| MS Analysis | Multiple Reaction Monitoring (MRM) | [10][12] |

Visualizing Workflows and Pathways

Metabolism of Dimethyl Phthalate (DMP)

Dimethyl phthalate undergoes phase I biotransformation, primarily through hydrolysis by esterases in the liver and intestines, to form its primary metabolite, Monomethyl phthalate.[2] MMP is then largely excreted as a monoester.[2]

Analytical Workflow Using MMP-d4

The use of MMP-d4 as an internal standard is integral to the analytical workflow for quantifying MMP in biological samples.

References

- 1. Transcriptome profiling and pathway analysis of the effects of mono-(2-ethylhexyl) phthalate in mouse Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 3. Dimethyl phthalate altered the microbial metabolic pathways in a Mollisol-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. s4science.at [s4science.at]

- 13. fda.gov.tw [fda.gov.tw]

CAS number and molecular weight of Monomethyl phthalate-d4.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Monomethyl phthalate-d4 (MMP-d4), a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, Monomethyl phthalate (B1215562) (MMP). MMP is a primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical. Accurate measurement of MMP in biological matrices is essential for assessing human exposure to DMP and for toxicological and pharmacokinetic studies.

Core Properties of Monomethyl Phthalate-d4

Monomethyl phthalate-d4 is chemically identical to monomethyl phthalate, with the exception that four hydrogen atoms on the phenyl ring have been replaced with deuterium. This mass difference allows it to be distinguished from the native compound by mass spectrometry, making it an ideal internal standard for isotope dilution analysis.

Physicochemical and Analytical Data

The following table summarizes the key physicochemical and analytical properties of Monomethyl phthalate-d4.

| Property | Value | Reference(s) |

| Chemical Name | Monomethyl phthalate-d4 | |

| Synonyms | Phthalic-3,4,5,6-d4 Acid Monomethyl Ester, 2-(Methoxycarbonyl)benzoic acid-d4 | [1] |

| CAS Number | 1276197-40-0 | [1][2] |

| Molecular Formula | C₉D₄H₄O₄ | [1][2] |

| Molecular Weight | 184.18 g/mol | [1] |

| Appearance | White to Off-White Solid | [3] |

| Purity | Typically >95% (HPLC) | [1] |

| Storage Temperature | +4°C | [1] |

| Solubility | Soluble in DMSO and Methanol (B129727) | [3] |

Metabolic Pathway of Dimethyl Phthalate (DMP)

The primary metabolic pathway for dimethyl phthalate in humans involves the hydrolysis of one of the ester bonds by carboxylesterases, primarily in the intestine and liver, to form monomethyl phthalate (MMP). MMP is the major urinary metabolite and serves as a key biomarker for assessing DMP exposure. Further metabolism of MMP is limited, and it is primarily excreted in the urine, often after conjugation with glucuronic acid.[4][5]

Experimental Protocols

Monomethyl phthalate-d4 is predominantly used as an internal standard in isotope dilution mass spectrometry methods for the quantification of MMP in biological samples, most commonly urine. The following is a representative experimental protocol for the analysis of MMP in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Monomethyl Phthalate in Human Urine by LC-MS/MS

1. Principle:

This method involves the enzymatic hydrolysis of glucuronide-conjugated MMP, followed by the extraction and concentration of the total MMP (free and deconjugated). Quantification is achieved by comparing the mass spectrometric response of the native MMP to the known concentration of the spiked Monomethyl phthalate-d4 internal standard.[6][7]

2. Materials and Reagents:

-

Monomethyl phthalate (MMP) analytical standard

-

Monomethyl phthalate-d4 (MMP-d4) internal standard

-

β-glucuronidase from E. coli

-

Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human urine samples

3. Preparation of Solutions:

-

Stock Solutions: Prepare individual stock solutions of MMP and MMP-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the MMP stock solution with methanol to achieve a range of concentrations (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of MMP-d4 in methanol at a concentration of 50 ng/mL.

4. Sample Preparation:

-

Aliquoting: Aliquot 100 µL of each urine sample, calibration standard, and quality control sample into a 2 mL microcentrifuge tube.[8]

-

Internal Standard Spiking: Add 10 µL of the MMP-d4 internal standard spiking solution to each tube.

-

Enzymatic Hydrolysis: Add 50 µL of ammonium acetate buffer and 10 µL of β-glucuronidase solution. Vortex briefly and incubate at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[7][9]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of water.

-

Load the hydrolyzed sample onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen.

-

Elute the analytes with 3 mL of acetonitrile.[7]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]

5. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MMP and MMP-d4.

6. Data Analysis:

Construct a calibration curve by plotting the ratio of the peak area of MMP to the peak area of MMP-d4 against the concentration of the calibration standards. Determine the concentration of MMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Conclusion

Monomethyl phthalate-d4 is an indispensable tool for the accurate and precise measurement of monomethyl phthalate in biological matrices. The use of this stable isotope-labeled internal standard in conjunction with sensitive analytical techniques like LC-MS/MS allows for reliable biomonitoring of human exposure to dimethyl phthalate, which is critical for assessing potential health risks and informing public health policies. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of toxicology, environmental health, and drug metabolism.

References

- 1. Monomethyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 2. Monomethyl Phthalate-d4 - Immunomart [immunomart.com]

- 3. MonoMethyl Phthalate-d4 price,buy MonoMethyl Phthalate-d4 - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Purification of Monomethyl Phthalate-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Monomethyl phthalate-d4 (MMP-d4), a critical internal standard for the accurate quantification of its non-labeled counterpart in various research and clinical settings. This document outlines the synthetic pathway, detailed experimental protocols, purification methods, and analytical characterization.

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical. Accurate measurement of MMP is crucial for toxicological studies and exposure assessments. Monomethyl phthalate-d4 (MMP-d4) is the deuterium-labeled analogue of MMP, making it an ideal internal standard for mass spectrometry-based analytical methods. Its use allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification of MMP.

Physicochemical Properties

A summary of the key physicochemical properties of Monomethyl phthalate-d4 is presented below.

| Property | Value |

| Chemical Formula | C₉D₄H₄O₄ |

| Molecular Weight | 184.18 g/mol |

| CAS Number | 1276197-40-0 |

| Appearance | White to off-white solid |

| Purity (Typical) | >95% (HPLC)[1] |

| Storage Conditions | +4°C |

Synthesis of Monomethyl Phthalate-d4

The synthesis of Monomethyl phthalate-d4 is typically achieved through a two-step process, starting with the preparation of phthalic anhydride-d4, followed by its esterification with methanol.

Synthesis Pathway

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Monomethyl Phthalate-d4 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the mass spectrometry fragmentation of Monomethyl phthalate-d4 (MMP-d4), a critical internal standard for the accurate quantification of its non-labeled counterpart, Monomethyl phthalate (B1215562) (MMP). Understanding the fragmentation pattern of MMP-d4 is paramount for developing robust and reliable analytical methods in toxicology, environmental monitoring, and drug metabolism studies.

Introduction to Monomethyl Phthalate-d4 in Quantitative Analysis

Monomethyl phthalate (MMP) is a primary metabolite of dimethyl phthalate (DMP) and a biomarker for human exposure to this common plasticizer.[1] Accurate measurement of MMP in biological matrices is essential for assessing exposure levels.[1] In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard for quantification, as they exhibit nearly identical physicochemical properties to the analyte and co-elute, correcting for matrix effects and variations in sample processing.[2] Monomethyl phthalate-d4 (MMP-d4), with four deuterium (B1214612) atoms on the benzene (B151609) ring, serves as an ideal internal standard for MMP analysis.[2]

Predicted Mass Spectrometry Fragmentation of Monomethyl Phthalate-d4

While specific fragmentation studies for MMP-d4 are not extensively detailed in the public domain, its fragmentation pattern can be reliably predicted based on the well-documented fragmentation of non-labeled MMP and other phthalate monoesters. The primary fragmentation pathways involve cleavages around the ester and carboxylic acid functional groups. The key difference for MMP-d4 will be a +4 Da mass shift for fragments containing the deuterated phthalate ring.

The fragmentation of phthalate metabolites is influenced by the collision energy (CE) used in tandem mass spectrometry (MS/MS).[3] Common fragmentation patterns for phthalate monoesters include the loss of the alkoxy group, decarboxylation, and the formation of a protonated or deprotonated phthalic anhydride (B1165640) structure.[3][4]

Predicted Key Fragment Ions

Below is a table summarizing the predicted major ions for Monomethyl phthalate-d4 in both positive and negative ion modes, based on the known fragmentation of MMP.

| Ion Type | Proposed Structure | Predicted m/z (MMP-d4) | Corresponding MMP m/z | Notes |

| [M-H]⁻ | Deprotonated Parent Ion | 183.0 | 179.0 | Precursor ion in negative ion mode. |

| [M+H]⁺ | Protonated Parent Ion | 185.0 | 181.0 | Precursor ion in positive ion mode. |

| Fragment Ion (-ve) | Deprotonated Benzoate Ion | 125.0 | 121.0 | A common fragment for all phthalate metabolites resulting from the loss of the OR group and CO₂.[3][5] |

| Fragment Ion (-ve) | Deprotonated o-Phthalic Anhydride Ion | 151.0 | 147.0 | A characteristic fragment for many phthalate metabolites.[3][5] |

| Fragment Ion (+ve) | Protonated Phthalic Anhydride | 153.0 | 149.0 | A typical base peak for phthalate esters with alkyl side chains.[6] |

| Fragment Ion (-ve) | [M-H-CO₂]⁻ | 139.0 | 135.0 | Resulting from the neutral loss of carbon dioxide.[3] |

| Fragment Ion (-ve) | [Fragment from m/z 139] | 111.0 | 107.0 | Further loss of CO from the m/z 139 fragment.[3] |

| Fragment Ion (+ve) | [Fragment from m/z 153] | 108.0 | 104.0 | Loss of a carboxyl group from protonated phthalic anhydride.[6] |

| Fragment Ion (+ve) | [Fragment from m/z 108] | 80.0 | 76.0 | Further loss of CO.[6] |

Experimental Protocol for MMP-d4 Analysis

A robust analytical method for the quantification of MMP using MMP-d4 as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7] The following is a representative protocol.

Sample Preparation (Human Urine)

-

Enzymatic Hydrolysis: To measure total MMP (conjugated and unconjugated), urine samples are typically subjected to enzymatic hydrolysis.

-

To 1 mL of urine, add a buffer (e.g., ammonium (B1175870) acetate) and a β-glucuronidase enzyme solution.

-

Incubate the mixture (e.g., at 37°C for 2 hours) to deconjugate the phthalate metabolites.[7]

-

-

Internal Standard Spiking: Spike the hydrolyzed sample with a known concentration of Monomethyl phthalate-d4 solution.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analytes with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent, typically the initial mobile phase of the LC method.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for phthalate monoesters due to higher sensitivity.[7]

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

MMP: Monitor the transition from the precursor ion (e.g., m/z 179.0) to a specific product ion (e.g., m/z 135.0).

-

MMP-d4: Monitor the transition from the deuterated precursor ion (e.g., m/z 183.0) to its corresponding product ion (e.g., m/z 139.0).

-

-

Collision Gas: Argon is typically used.

-

Optimization: The declustering potential, collision energy, and other source parameters should be optimized for both MMP and MMP-d4 to achieve maximum signal intensity.

-

Visualizing Fragmentation and Workflows

Proposed Fragmentation Pathway of Monomethyl Phthalate-d4 (Negative Ion Mode)

Caption: Proposed ESI-MS/MS fragmentation of MMP-d4.

Experimental Workflow for MMP-d4 Quantification

Caption: Workflow for MMP quantification using MMP-d4.

Conclusion

A thorough understanding of the mass spectrometric behavior of Monomethyl phthalate-d4 is fundamental for its effective use as an internal standard. By predicting its fragmentation pattern based on the known pathways of its non-labeled analog, researchers can confidently develop and validate sensitive and specific LC-MS/MS methods for the quantification of Monomethyl phthalate. The experimental protocol and workflows provided herein offer a solid foundation for laboratories engaged in biomonitoring and related fields, ensuring data of the highest quality and reliability.

References

- 1. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Density functional theory and mass spectrometry of phthalate fragmentations mechanisms: modeling hyperconjugated carbocation and radical cation complexes with neutral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Toxicological and Metabolic Pathways of Monomethyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological and metabolic pathways of Monomethyl phthalate-d4 (MMP-d4). Given the limited direct research on the deuterated form, this document extrapolates from the well-established data on its non-deuterated analog, Monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP). The deuterium (B1214612) labeling in MMP-d4 makes it an invaluable tool as an internal standard for accurate quantification in toxicological and metabolic studies.

Metabolic Pathways of Monomethyl Phthalate-d4

The metabolism of phthalates is a two-phase process designed to increase their water solubility and facilitate their excretion from the body. As the monoester metabolite of a theoretical deuterated dimethyl phthalate, MMP-d4 would undergo similar metabolic transformations as MMP.

Phase I Metabolism: Hydrolysis

The initial step in the metabolism of dimethyl phthalate (the parent compound of MMP) is the rapid hydrolysis of one of the ester linkages by carboxylesterases, primarily in the intestine and liver. This reaction yields Monomethyl phthalate (MMP).

Phase II Metabolism: Conjugation

Following its formation, MMP can be conjugated with endogenous molecules to further increase its polarity. The primary conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form MMP-glucuronide. This conjugate is then readily excreted in the urine. While other conjugation pathways exist for some phthalate metabolites, glucuronidation is the principal route for MMP.

Figure 1: Metabolic Pathway of Monomethyl Phthalate-d4.

Toxicological Pathways and Mechanisms of Action

Monomethyl phthalate is considered a biologically active metabolite and has been associated with several toxicological effects, primarily related to endocrine disruption and oxidative stress.

Endocrine Disruption

MMP has been shown to exhibit anti-androgenic activity. It can interfere with the synthesis of testosterone (B1683101) and the function of the androgen receptor (AR). This disruption of the male reproductive hormone signaling is a key concern for phthalate toxicity.

Impact on Steroidogenesis:

MMP can affect the expression and activity of enzymes involved in the testosterone biosynthesis pathway in Leydig cells of the testes. This can lead to reduced testosterone production.

Figure 2: MMP's inhibitory effect on testosterone biosynthesis.

Oxidative Stress

MMP has been demonstrated to induce oxidative stress in various cell types. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Increased ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Figure 3: MMP-induced oxidative stress pathway.

Quantitative Toxicological Data

Quantitative data on the toxicity of Monomethyl phthalate is limited, and specific LD50, NOAEL, and LOAEL values are not consistently reported across studies. The available information suggests that dimethyl phthalate and its metabolite MMP are less potent in causing male reproductive tract toxicity compared to other phthalates[1].

| Parameter | Value | Species | Route | Effects | Reference |

| NOAEL | - | - | - | Data not consistently available for MMP | |

| LOAEL | - | - | - | Data not consistently available for MMP |

Note: The lack of consistent, publicly available quantitative toxicity data for MMP highlights a significant data gap.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the toxicological and metabolic properties of MMP-d4. The following sections provide outlines for key experimental procedures.

Quantification of Monomethyl Phthalate-d4 in Urine by LC-MS/MS

This method is for the quantitative analysis of MMP in urine, using MMP-d4 as an internal standard.

1. Sample Preparation:

-

Enzymatic Deconjugation: To 1 mL of urine, add β-glucuronidase to deconjugate the glucuronidated metabolites. Incubate the mixture.

-

Internal Standard Spiking: Add a known amount of MMP-d4 internal standard solution.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the analytes with an appropriate organic solvent (e.g., acetonitrile (B52724) or acetone).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both MMP and MMP-d4.

Figure 4: Workflow for LC-MS/MS analysis of MMP in urine.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

-

Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Treatment:

-

Expose the cells to various concentrations of MMP (or MMP-d4) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve MMP) and a positive control (a known cytotoxic agent).

3. MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

Genotoxicity Assessment using the Comet Assay

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

1. Cell Treatment:

-

Expose cells to different concentrations of MMP for a defined period.

2. Cell Embedding:

-

Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

3. Lysis:

-

Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

4. Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" shape.

5. Staining and Visualization:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualize the comets using a fluorescence microscope.

6. Data Analysis:

-

Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail and the tail length.

Conclusion

Monomethyl phthalate-d4, while primarily used as an analytical standard, is subject to the same metabolic and toxicological pathways as its non-deuterated counterpart, Monomethyl phthalate. The primary metabolic route involves glucuronidation and subsequent urinary excretion. Toxicologically, MMP is recognized as an endocrine disruptor with anti-androgenic properties and has been shown to induce oxidative stress. The detailed experimental protocols provided in this guide offer a framework for further investigation into the specific toxicokinetics and toxicodynamics of MMP-d4. A deeper understanding of these pathways is essential for accurate risk assessment and for the development of safer alternatives in various industrial and consumer applications. Further research is warranted to establish definitive quantitative toxicological parameters for MMP.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Monomethyl Phthalate-d4 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of Monomethyl phthalate-d4 (MMP-d4), a deuterated analog of the primary metabolite of dimethyl phthalate (B1215562). An understanding of its solubility is crucial for its use as an internal standard in analytical chemistry, particularly in toxicology and pharmacokinetic studies. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide also incorporates data from closely related non-deuterated phthalate monoesters as reliable proxies.

Core Principles of Phthalate Solubility

The solubility of phthalate esters is primarily governed by the "like dissolves like" principle.[1][2] These molecules consist of a polar aromatic core and a nonpolar alkyl chain.[1] Consequently, their solubility in a given solvent is a balance between these two structural features. Generally, phthalates are soluble in organic solvents and have low solubility in water.[1][3]

Quantitative Solubility Data

Direct quantitative solubility data for Monomethyl phthalate-d4 is limited. The following table summarizes the available data for MMP-d4 and analogous non-deuterated monoester phthalates to provide a comparative reference.

| Compound | Solvent | Solubility | Method | Citation |

| Monomethyl phthalate-d4 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication and warming | [4] |

| Monomethyl phthalate-d4 | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Requires sonication | [5] |

| Monomethyl phthalate-d4 | Methanol | Slightly Soluble | Requires sonication | [5] |

| rac-Mono(ethylhexyl) phthalate | Ethanol | ~15 mg/mL | Not specified | [6] |

| rac-Mono(ethylhexyl) phthalate | Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | Not specified | [6] |

| rac-Mono(ethylhexyl) phthalate | Dimethylformamide (DMF) | ~10 mg/mL | Not specified | [6] |

| Diisohexyl phthalate (analog) | Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not specified | [1] |

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of a compound like Monomethyl phthalate-d4 in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the dissolved solute.[1]

Materials:

-

Monomethyl phthalate-d4

-

Selected organic solvent(s) (e.g., DMSO, Methanol, Ethanol, Acetonitrile)

-

Small glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of Monomethyl phthalate-d4 to a pre-weighed vial.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Chromatographic Method (HPLC or GC-MS): This is the preferred method for accurate quantification.

-

Prepare a series of standard solutions of Monomethyl phthalate-d4 in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC-MS method.[1][3]

-

Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant and determine the concentration of the solute from the calibration curve.[1]

-

-

Gravimetric Method:

-

Transfer a known volume of the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

The difference in weight will give the mass of the dissolved compound.

-

Calculate the solubility in g/L or mg/mL.[1]

-

-

Visualizations

Logical Relationship of Phthalate Solubility

The following diagram illustrates the key factors influencing the solubility of phthalate esters.

Caption: Factors influencing phthalate solubility.

Experimental Workflow for Solubility Determination

This diagram outlines the general experimental workflow for determining the solubility of Monomethyl phthalate-d4.

Caption: Experimental workflow for solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MonoMethyl Phthalate-d4 price,buy MonoMethyl Phthalate-d4 - chemicalbook [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

The Isotopic Distinction: A Technical Guide to Monomethyl Phthalate and Monomethyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental differences and applications of Monomethyl phthalate (B1215562) (MMP) and its deuterated analogue, Monomethyl phthalate-d4 (MMP-d4). A comprehensive understanding of these two compounds is critical for accurate bio-monitoring, toxicological assessment, and pharmacokinetic studies involving phthalate exposure. This document outlines their distinct chemical properties, details their roles in experimental protocols, and visualizes their application in analytical workflows and relevant biological pathways.

Core Chemical and Physical Distinctions

Monomethyl phthalate (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial plasticizer. Its presence in biological matrices is a key biomarker of DMP exposure[1][2]. Monomethyl phthalate-d4 (MMP-d4) is a stable isotope-labeled form of MMP, where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) atoms[3][4][5][6]. This isotopic substitution results in a nominal mass increase of 4 Daltons, a critical feature for its primary application as an internal standard in mass spectrometry-based analytical methods[3][7][8][9]. While their chemical reactivity and chromatographic behavior are nearly identical, this mass difference allows for their distinct detection and quantification[8][9].

Table 1: Comparative Physicochemical Properties

| Property | Monomethyl Phthalate (MMP) | Monomethyl Phthalate-d4 (MMP-d4) |

| Molecular Formula | C₉H₈O₄[2] | C₉D₄H₄O₄[4][10] |

| Molecular Weight | 180.16 g/mol [2] | 184.18 g/mol [4][5] |

| CAS Number | 4376-18-5[2] | 1276197-40-0[4][5] |

| Primary Application | Analyte; biomarker of phthalate exposure[1]. | Internal standard for quantitative analysis[3][11]. |

The Role of Monomethyl Phthalate-d4 in Quantitative Analysis

The central difference in the utility of MMP and MMP-d4 lies in the application of the latter as an internal standard. In quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise results. It is added in a known quantity to all samples, including calibration standards and unknown samples, before any sample preparation steps[4][7][9].

MMP-d4 is the ideal internal standard for MMP analysis because it co-elutes with the native MMP during chromatography and experiences identical ionization and fragmentation behavior in the mass spectrometer. However, due to its higher mass, the resulting molecular and fragment ions are easily distinguishable from those of MMP. By calculating the ratio of the analyte signal to the internal standard signal, any variations in sample extraction, injection volume, and instrument response can be effectively normalized, leading to highly reliable quantification[7][8][11].

Experimental Protocol: Quantification of Monomethyl Phthalate in Human Urine by LC-MS/MS

This protocol provides a representative method for the quantification of MMP in human urine samples using MMP-d4 as an internal standard.

1. Materials and Reagents:

-

Monomethyl phthalate (MMP) analytical standard

-

Monomethyl phthalate-d4 (MMP-d4) internal standard solution (e.g., 1 µg/mL in methanol)

-

Methanol, acetonitrile (B52724) (HPLC grade)

-

Formic acid, ammonium (B1175870) acetate

-

Deionized water

-

Solid-phase extraction (SPE) cartridges

-

Human urine samples

2. Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a 1 mL aliquot of each urine sample, calibration standard, and quality control sample, add a precise volume (e.g., 50 µL) of the MMP-d4 internal standard solution.

-

Perform enzymatic deconjugation if total MMP concentration is desired.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the samples onto the SPE cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analytes (MMP and MMP-d4) with an appropriate solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate MMP from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

MMP: Precursor ion (m/z) → Product ion (m/z)

-

MMP-d4: Precursor ion (m/z) + 4 → Product ion (m/z) + 4

-

-

Optimize collision energies and other MS parameters for maximum signal intensity.

-

4. Quantification:

-

Generate a calibration curve by plotting the peak area ratio of MMP to MMP-d4 against the concentration of the MMP calibration standards.

-

Determine the concentration of MMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Impact and Signaling Pathways

Phthalate metabolites, including MMP, are known endocrine-disrupting chemicals that can interfere with various biological signaling pathways. While MMP-d4 is biologically inert due to its use in trace amounts for analytical purposes, understanding the pathways affected by MMP is crucial for toxicological studies. Key pathways impacted by phthalate monoesters include:

-

Steroidogenesis: Phthalates can disrupt the synthesis of steroid hormones, such as testosterone, by altering the expression of key enzymes in the steroidogenic pathway[1].

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Phthalate metabolites can act as agonists for PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation[1].

-

Oxidative Stress: Exposure to phthalates has been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage[1].

-

Apoptosis: Phthalates can trigger programmed cell death in various cell types[1].

References

- 1. benchchem.com [benchchem.com]

- 2. Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov.tw [fda.gov.tw]

- 4. benchchem.com [benchchem.com]

- 5. Monomethyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. s4science.at [s4science.at]

- 10. benchchem.com [benchchem.com]

- 11. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl Phthalate-d4: A Comprehensive Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Monomethyl phthalate-d4 (MMP-d4), a deuterium-labeled internal standard crucial for the accurate quantification of its corresponding non-labeled metabolite, Monomethyl phthalate (B1215562) (MMP). MMP is the primary metabolite of Dimethyl phthalate (DMP), a widely used industrial chemical. Given the ubiquitous nature of phthalates and concerns over their potential as endocrine-disrupting chemicals, precise and reliable measurement of their metabolites in biological and environmental matrices is of paramount importance for exposure assessment and toxicological studies.[1]

MMP-d4 is an indispensable tool in analytical chemistry, particularly for isotope dilution mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility lies in its near-identical physicochemical properties to the native MMP, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This co-elution and similar ionization response enable correction for matrix effects and variations in extraction recovery, leading to highly accurate and precise quantification.

Physicochemical and Quality Control Data

The following tables summarize the typical physicochemical properties and quality control data for Monomethyl phthalate-d4 and its non-labeled analog. This information is critical for method development and ensuring the quality and reliability of experimental results.

Table 1: Physicochemical Properties

| Property | Monomethyl Phthalate (MMP) | Monomethyl Phthalate-d4 (MMP-d4) |

| Chemical Formula | C₉H₈O₄ | C₉D₄H₄O₄ |

| Molecular Weight | 180.16 g/mol | 184.18 g/mol [2][3] |

| CAS Number | 4376-18-5[2][3] | 1276197-40-0[2][3] |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., methanol (B129727), acetonitrile (B52724), DMSO) | Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO) |

Table 2: Representative Quality Control Data for Analytical Standards

| Test | Method | Specification | Representative Value |

| Chemical Purity | HPLC | ≥95%[2][3] | >95% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | ≥99 atom % D |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure | Conforms |

| Storage Temperature | - | +4°C[2][4] | - |

Core Application: Internal Standard in Biomonitoring

The primary application of MMP-d4 is as an internal standard for the quantification of MMP in various biological matrices, most commonly urine.[1] Human biomonitoring studies are essential for assessing exposure to parent phthalates like DMP.[1] Since phthalate diesters are rapidly metabolized to their monoesters in the body, measuring the urinary concentration of these monoester metabolites provides an accurate and integrated measure of exposure from multiple sources.[5]

Experimental Workflow for Quantification of MMP in Urine

The following diagram illustrates a typical workflow for the analysis of MMP in urine samples using MMP-d4 as an internal standard.

Detailed Experimental Protocols

While specific protocols may vary between laboratories, the following sections detail a generalized and robust methodology for the quantification of MMP in biological samples, adapted from established methods for other phthalate metabolites.[6][7][8]

Preparation of Standards and Reagents

-

MMP and MMP-d4 Stock Solutions: Prepare individual stock solutions of MMP and MMP-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MMP stock solution. Each of these calibration standards should be spiked with a constant, known concentration of the MMP-d4 internal standard from its stock solution.

-

Enzyme Solution: Prepare a solution of β-glucuronidase in an appropriate buffer (e.g., ammonium (B1175870) acetate) to deconjugate glucuronidated MMP metabolites.

Sample Preparation

-

Sample Aliquoting: Pipette a precise volume of the biological sample (e.g., 1 mL of urine) into a clean centrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of the MMP-d4 internal standard working solution to each sample, quality control, and calibration standard.

-

Enzymatic Hydrolysis: To quantify total MMP (free and glucuronidated), add the β-glucuronidase solution. Incubate the samples, typically at 37°C for 1-2 hours, to facilitate the deconjugation of metabolites.[6][7]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by purified water through it.[6]

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-organic-content solvent to remove interfering hydrophilic compounds.

-

Elution: Elute the analytes (MMP and MMP-d4) from the cartridge using a high-organic-content solvent like acetonitrile or methanol.[6]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[6]

UPLC-MS/MS Instrumental Analysis

The following table summarizes typical instrumental conditions for the analysis of phthalate metabolites.

Table 3: Typical UPLC-MS/MS Parameters

| Parameter | Description |

| UPLC System | Waters ACQUITY UPLC or equivalent[9] |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[9] |

| Mobile Phase A | 0.1% Formic acid in water[9] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[9] |

| Gradient | Start with high aqueous phase (e.g., 95% A), ramp to high organic phase (e.g., 5% A) over several minutes to elute analytes.[9] |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for phthalate monoesters.[6] |

| Detection | Tandem Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] |

The MRM transitions for both MMP and MMP-d4 would be determined by infusing the individual standards and optimizing the precursor and product ion signals.

Phthalate Metabolism and Signaling Pathways

Understanding the metabolic fate of the parent compound, Dimethyl phthalate (DMP), is crucial for interpreting biomonitoring data. The following diagram illustrates the initial phase of phthalate metabolism.

Once formed, MMP and other phthalate metabolites can potentially interact with various cellular signaling pathways. Phthalates are known to act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and can exhibit anti-androgenic effects by antagonizing the Androgen Receptor (AR).[9] While the direct interaction of MMP with these pathways is a subject of ongoing research, the general mechanism of phthalate-induced endocrine disruption is a key area of study where accurate quantification using tools like MMP-d4 is vital.

References

- 1. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monomethyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 3. Monomethyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 4. Monomethyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 5. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. wwwn.cdc.gov [wwwn.cdc.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Monomethyl Phthalate-d4: A Technical Guide to Safety, Handling, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Monomethyl phthalate-d4, a deuterated stable isotope-labeled form of Monomethyl phthalate (B1215562) (MMP). MMP is a primary metabolite of dimethyl phthalate (DMP), a widely used plasticizer. Due to its ubiquitous presence in consumer products, there is significant interest in monitoring human exposure to DMP by measuring its metabolite, MMP, in biological samples.[1] Monomethyl phthalate-d4 serves as an invaluable internal standard for the accurate quantification of MMP in various analytical methodologies.[2][3] This guide details the safety and handling precautions for Monomethyl phthalate-d4, summarizes its physicochemical properties, and provides an overview of its application in experimental protocols, including the relevant biological pathways.

Physicochemical and Safety Data

Monomethyl phthalate-d4 shares a similar chemical structure with its non-deuterated counterpart, with four deuterium (B1214612) atoms on the phenyl ring.[4] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[5]

Table 1: Physicochemical Properties of Monomethyl Phthalate-d4

| Property | Value | Reference(s) |

| Chemical Name | Monomethyl phthalate-d4 | [4] |

| Synonyms | Phthalic Acid, Mono-methyl Ester D4 (Phenyl D4), 2-(Methoxycarbonyl)benzoic acid-d4 | [2][4] |

| CAS Number | 1276197-40-0 | [4] |

| Molecular Formula | C₉D₄H₄O₄ | [4] |

| Molecular Weight | 184.18 g/mol | [4] |

| Appearance | White Solid | [6] |

| Purity | >95% (HPLC) | [4] |

| Storage Temperature | +4°C | [4] |

| Long-term Storage | -20°C (1 month), -80°C (6 months) for stock solutions | [2] |

Table 2: Hazard Identification and Safety Precautions for Monomethyl Phthalate (Non-deuterated)

Data for the non-deuterated form is provided as a close surrogate for the deuterated compound, which is expected to have a similar toxicological profile.

| Hazard | GHS Classification and Precautionary Statements | Reference(s) |

| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302) | [7] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315) | [3][7] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation (H319) | [3][7] |

| Respiratory Irritation | May cause respiratory irritation (H335) | [3][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [7] |

| First Aid - Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water and soap. Seek medical attention if irritation occurs. | |

| First Aid - Eye Contact | Wash out immediately with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek immediate medical attention. | |

| First Aid - Ingestion | If swallowed, seek medical attention immediately. Do NOT induce vomiting. | |

| First Aid - Inhalation | Remove from the contaminated area to fresh air. | |

| Fire-fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [8] |

| Accidental Release | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Soak up with inert absorbent material and dispose of as hazardous waste. | [8] |

Handling and Storage Precautions

Proper handling and storage are crucial to ensure the integrity of Monomethyl phthalate-d4 and the safety of laboratory personnel.

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[7]

-

Hygiene : Avoid contact with skin and eyes. Do not breathe dust or vapor. Wash hands thoroughly after handling.[8]

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2] Recommended storage for the neat compound is at +4°C.[4] For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[2]

Experimental Protocols: Quantification of Monomethyl Phthalate

Monomethyl phthalate-d4 is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of Monomethyl phthalate in biological matrices such as urine, plasma, and tissue homogenates.[2][5] The following provides a general workflow for such an analysis.

Workflow for LC-MS/MS Analysis

Caption: General workflow for the quantification of Monomethyl phthalate using Monomethyl phthalate-d4 as an internal standard by LC-MS/MS.

Detailed Methodological Considerations

-

Sample Preparation :

-

Enzymatic Hydrolysis : For the analysis of total MMP (free and conjugated), samples are often pre-treated with β-glucuronidase to deconjugate the metabolites.

-

Extraction : Solid-phase extraction (SPE) with a C18 stationary phase is commonly used to clean up and concentrate the analytes from the biological matrix.

-

Internal Standard Spiking : A known amount of Monomethyl phthalate-d4 is added to the sample at the beginning of the preparation process to correct for any analyte loss during extraction and for variations in instrument response.[5]

-

-

LC-MS/MS Conditions :

-

Chromatography : Reversed-phase chromatography using a C18 column is typically employed to separate MMP from other components in the sample.

-

Mobile Phase : A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape, is used.

-

Mass Spectrometry : Detection is performed using a tandem mass spectrometer, usually in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of both MMP and Monomethyl phthalate-d4 by monitoring specific precursor-to-product ion transitions.

-

Biological Pathways: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalate monoesters have been identified as endocrine-disrupting chemicals that can interact with various biological pathways.[9] One of the key pathways affected is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[6] PPARs are nuclear receptors that play a crucial role in lipid metabolism and adipogenesis.[6] While some phthalate monoesters, such as mono-(2-ethylhexyl) phthalate (MEHP), are potent activators of PPARα and PPARγ, Monomethyl phthalate itself has been found to be inactive or only weakly active.[3][10] However, understanding this pathway is essential in the broader context of phthalate toxicology.

Phthalate Monoester Interaction with the PPAR Signaling Pathway

Caption: Simplified diagram of the PPAR signaling pathway and its activation by certain phthalate monoesters.

Activation of PPARs by phthalate monoesters leads to the transcription of target genes involved in fatty acid oxidation and adipocyte differentiation.[10] This interaction is a key mechanism behind the observed toxicological effects of some phthalates, including their impact on the reproductive system and liver.[6]

Conclusion

Monomethyl phthalate-d4 is an essential tool for researchers and scientists studying human exposure to dimethyl phthalate. Its use as an internal standard in advanced analytical techniques like LC-MS/MS allows for the accurate and precise quantification of its non-deuterated counterpart in complex biological matrices. While Monomethyl phthalate-d4 itself is not considered to be biologically active in the same manner as some other phthalate monoesters, understanding the broader toxicological context, including the interaction of phthalates with pathways like PPAR signaling, is crucial for comprehensive risk assessment. Adherence to proper safety and handling protocols is paramount when working with this and any other chemical standard.

References

- 1. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethyl Phthalate-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Monomethyl phthalate-d4 (MMP-d4). As a critical internal standard in bioanalytical applications, particularly for the quantification of its non-deuterated counterpart, Monomethyl phthalate (B1215562) (MMP), understanding its stability is paramount for ensuring data accuracy and integrity in research and drug development.

Core Properties and Stability Profile

Monomethyl phthalate-d4 is the deuterium-labeled analogue of Monomethyl phthalate, a primary metabolite of dimethyl phthalate (DMP). The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift for mass spectrometry-based detection, while maintaining nearly identical physicochemical properties to the native compound. It typically appears as a white to off-white solid.

While specific forced degradation studies on Monomethyl phthalate-d4 are not extensively available in the public domain, its stability can be inferred from the known chemistry of its non-deuterated analogue and general knowledge of phthalate esters. The primary anticipated degradation pathway is hydrolysis of the methyl ester to form phthalic acid-d4.

Recommended Storage Conditions

To maintain the integrity and purity of Monomethyl phthalate-d4, adherence to recommended storage conditions is crucial. The following table summarizes the storage guidelines for both the solid compound and its solutions.

| Form | Storage Temperature | Recommended Duration |

| Solid (Neat) | 2-8°C | Long-term storage |

| +4°C | Long-term storage[1][2] | |

| Stock Solution | -80°C | Up to 6 months[3] |

| -20°C | Up to 1 month[3] |

Note: It is recommended to refer to the manufacturer's certificate of analysis for lot-specific storage information. Stock solutions should be prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile, and stored in tightly sealed containers to prevent solvent evaporation and contamination.

Potential Degradation Pathways

The principal degradation pathway for Monomethyl phthalate-d4 is expected to be hydrolysis of the methyl ester functional group, leading to the formation of phthalic acid-d4 and methanol. This reaction can be catalyzed by acidic or basic conditions. While other degradation mechanisms such as oxidation and photolysis are possible under stress conditions, hydrolysis is generally the most relevant for phthalate monoesters in solution.

Figure 1: Anticipated hydrolytic degradation pathway of Monomethyl Phthalate-d4.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for Monomethyl phthalate-d4 are not readily published, a general workflow for assessing its stability in solution can be designed based on established principles of forced degradation studies and bioanalytical method validation.

Protocol: Stability Assessment of Monomethyl Phthalate-d4 Stock Solution

1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of Monomethyl phthalate-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Prepare a working solution by diluting the stock solution to a concentration suitable for the analytical method (e.g., 1 µg/mL).

2. Stress Conditions (Forced Degradation): a. Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). b. Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 4 hours). c. Oxidation: Mix the working solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 24 hours). d. Thermal Degradation: Store the working solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days). e. Photostability: Expose the working solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

3. Sample Analysis: a. At specified time points, withdraw aliquots from each stress condition. b. Neutralize the acidic and basic samples as appropriate. c. Analyze the stressed samples and an unstressed control sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Evaluation: a. Compare the peak area of Monomethyl phthalate-d4 in the stressed samples to the unstressed control to determine the percentage of degradation. b. Examine the chromatograms for the appearance of new peaks, which may correspond to degradation products. c. If using LC-MS/MS, monitor for the expected mass of potential degradation products (e.g., phthalic acid-d4).

Figure 2: General experimental workflow for assessing the stability of Monomethyl Phthalate-d4.

Application in Drug Development and Research

In the context of drug development and clinical research, Monomethyl phthalate-d4 is predominantly used as an internal standard for the quantification of MMP in biological matrices such as urine and plasma. The stability of the internal standard is a critical parameter in the validation of bioanalytical methods. Any degradation of the internal standard during sample collection, storage, or processing can lead to inaccurate quantification of the analyte. Therefore, it is essential to assess the stability of Monomethyl phthalate-d4 under the same conditions as the study samples, including freeze-thaw cycles, bench-top stability, and long-term storage in the biological matrix.

Conclusion

Monomethyl phthalate-d4 is a stable compound when stored under the recommended conditions. The primary degradation pathway is anticipated to be hydrolysis of the methyl ester. For its application as an internal standard in regulated bioanalysis, it is imperative to perform stability assessments under the specific conditions of the analytical method and sample handling procedures to ensure the reliability of the generated data. This technical guide provides a foundational understanding of the stability and storage of Monomethyl phthalate-d4 to support its appropriate use in research and development.

References

Methodological & Application

Application Notes: Quantitative Analysis of Monomethyl Phthalate in Biological Matrices Using Monomethyl Phthalate-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial plasticizer. Monitoring MMP levels in biological matrices such as urine is a key method for assessing human exposure to DMP. Accurate and sensitive quantification of MMP is crucial for toxicological studies and regulatory oversight. This application note details a robust and reliable method for the quantification of Monomethyl phthalate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Monomethyl phthalate-d4 (MMP-d4) as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, Monomethyl phthalate-d4, is added to the sample at the beginning of the sample preparation process. MMP-d4 is chemically identical to MMP and therefore exhibits the same behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte (MMP) to the signal from the internal standard (MMP-d4), accurate quantification can be achieved, regardless of sample loss during preparation or fluctuations in instrument performance.

Experimental Protocols

Sample Preparation (Human Urine)

A common procedure for the analysis of phthalate metabolites in urine involves enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration.

Materials:

-

Human urine sample

-

Monomethyl phthalate-d4 (MMP-d4) internal standard solution

-

β-glucuronidase enzyme solution

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Protocol:

-

Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. To a 1.0 mL aliquot of urine, add a known amount of Monomethyl phthalate-d4 internal standard solution.

-

Enzymatic Hydrolysis: Add β-glucuronidase in an ammonium acetate buffer to the urine sample. Incubate the mixture to deconjugate the glucuronidated MMP.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the MMP and MMP-d4 from the cartridge with an appropriate solvent such as acetonitrile or methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

Chromatographic Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Monomethyl phthalate (MMP) | 179.0 | 107.0[1] |

| Monomethyl phthalate-d4 (MMP-d4) | 183.0 | 111.0 |

Calibration and Quantification

Preparation of Calibration Standards:

-

Stock Solutions: Prepare individual stock solutions of Monomethyl phthalate and Monomethyl phthalate-d4 in a suitable solvent like methanol.

-

Working Standards: Prepare a series of working standard solutions of MMP by serial dilution of the stock solution to create a calibration curve. A typical concentration range is 0.3 to 200 ng/mL.[1]

-

Spiking: Spike each calibration standard with the MMP-d4 internal standard at a constant concentration.

Quantification:

Generate a calibration curve by plotting the peak area ratio of MMP to MMP-d4 against the concentration of the MMP standards. The concentration of MMP in the unknown samples is then determined from this calibration curve.

Data Presentation

Table 1: Quantitative Performance of the LC-MS/MS Method

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.3 ng/mL | [1] |

| Calibration Curve Range | 0.3 - 200 ng/mL | [1] |

| Linearity (r²) | >0.99 | |

| Precision (%RSD) | <15% | |

| Accuracy (%Recovery) | 85-115% |

Visualizations

References

Application Note: Quantification of Phthalate Metabolites in Urine using Isotope Dilution Tandem Mass Spectrometry

Introduction